3-bromo-2-fluoro-5,6-dimethylpyridine
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Description
Synthesis Analysis
The synthesis pathway for 3-bromo-2-fluoro-5,6-dimethylpyridine involves the bromination and fluorination of 2,5-dimethylpyridine. An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . In contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, the overall yield could be increased from 3.6% to 29.4% .Molecular Structure Analysis
3BF5,6DMP is a compound of interest due to its unique properties. It is a heterocyclic compound containing a nitrogen atom as the heteroatom, and is part of the pyridine family.Chemical Reactions Analysis
The reaction steps for the synthesis of this compound involve bromination of 2,5-dimethylpyridine, isolation of 3-bromo-2,5-dimethylpyridine, fluorination of 3-bromo-2,5-dimethylpyridine, and isolation of this compound.Physical and Chemical Properties Analysis
The molecular weight of this compound is 204.04200744628906 . The compound is a colorless liquid with a pungent odor.Safety and Hazards
When handling 3-bromo-2-fluoro-5,6-dimethylpyridine, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-fluoro-5,6-dimethylpyridine involves the bromination and fluorination of 2,5-dimethylpyridine.", "Starting Materials": [ "2,5-dimethylpyridine", "bromine", "hydrogen fluoride", "acetic acid", "sodium acetate", "sodium fluoride", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Bromination of 2,5-dimethylpyridine", "2,5-dimethylpyridine is dissolved in acetic acid and cooled to 0°C. Bromine is added dropwise to the solution with stirring until the color of the solution remains constant. The reaction mixture is then warmed to room temperature and stirred for an additional 2 hours.", "Step 2: Isolation of 3-bromo-2,5-dimethylpyridine", "The reaction mixture is poured into ice-cold water and the resulting solid is filtered and washed with water. The solid is then recrystallized from ethanol to obtain 3-bromo-2,5-dimethylpyridine.", "Step 3: Fluorination of 3-bromo-2,5-dimethylpyridine", "3-bromo-2,5-dimethylpyridine is dissolved in sulfuric acid and cooled to 0°C. Hydrogen fluoride is added dropwise to the solution with stirring until the color of the solution remains constant. The reaction mixture is then warmed to room temperature and stirred for an additional 2 hours.", "Step 4: Isolation of 3-bromo-2-fluoro-5,6-dimethylpyridine", "The reaction mixture is poured into ice-cold water and the resulting solid is filtered and washed with water. The solid is then recrystallized from ethanol to obtain 3-bromo-2-fluoro-5,6-dimethylpyridine." ] } | |
CAS No. |
2137579-23-6 |
Molecular Formula |
C7H7BrFN |
Molecular Weight |
204 |
Purity |
95 |
Origin of Product |
United States |
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